3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique benzofuran structure, which is fused with a pyrimidinylsulfamoylphenyl group, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide: Shares a similar pyrimidinylsulfamoylphenyl group but differs in the substitution pattern on the benzofuran ring.
N-[4-(4,6-dimethyl-pyrimidin-2ylsulfamoyl)-phenyl]succinamic acid: Another compound with a pyrimidinylsulfamoylphenyl group, used in pH-sensitive biodegradable polymers.
Uniqueness
What sets 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide apart is its specific substitution pattern, which enhances its binding affinity and specificity towards CDK2, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-4-9-18-17(12-13)14(2)19(29-18)20(26)24-15-5-7-16(8-6-15)30(27,28)25-21-22-10-3-11-23-21/h3-12H,1-2H3,(H,24,26)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKBBEZPYGUQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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